4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole
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Overview
Description
4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process may include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the pyrazole derivative.
Final Coupling with the Methylphenyl Group: The final step involves coupling the intermediate with a methylphenyl group, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group can be particularly useful in fluorescence-based assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group may participate in redox reactions. The pyrazole ring can act as a scaffold, facilitating the compound’s interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in having a halogenated aromatic ring, but differs in its functional groups and overall structure.
2-Fluorodeschloroketamine: Shares the presence of a fluorophenyl group but has a different core structure and applications.
Uniqueness
4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole is unique due to its combination of a fluorophenyl group, a sulfanyl group, and a pyrazole ring. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-4-6-15(7-5-12)19(23)22-14(3)18(13(2)21-22)24-17-10-8-16(20)9-11-17/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPVEIFKNWLIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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